![molecular formula C7H14N2OS B14478765 4-[(Dimethylamino)methyl]thiomorpholin-3-one CAS No. 67374-12-3](/img/structure/B14478765.png)
4-[(Dimethylamino)methyl]thiomorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylamino)methyl]thiomorpholin-3-one is a heterocyclic organic compound that contains a thiomorpholine ring substituted with a dimethylaminomethyl group at the 4-position and a ketone group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]thiomorpholin-3-one typically involves the reaction of thiomorpholine with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Dimethylamino)methyl]thiomorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(Dimethylamino)methyl]thiomorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[(Dimethylamino)methyl]thiomorpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminomethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The thiomorpholine ring can interact with various molecular targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiomorpholine: The parent compound without the dimethylaminomethyl and ketone substitutions.
4-Methylthiomorpholine: Similar structure but with a methyl group instead of the dimethylaminomethyl group.
3-Thiomorpholinone: Lacks the dimethylaminomethyl group but has the ketone group.
Uniqueness
4-[(Dimethylamino)methyl]thiomorpholin-3-one is unique due to the presence of both the dimethylaminomethyl group and the ketone group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
67374-12-3 |
|---|---|
Fórmula molecular |
C7H14N2OS |
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]thiomorpholin-3-one |
InChI |
InChI=1S/C7H14N2OS/c1-8(2)6-9-3-4-11-5-7(9)10/h3-6H2,1-2H3 |
Clave InChI |
ITAKUMJLHNHDGB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CN1CCSCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


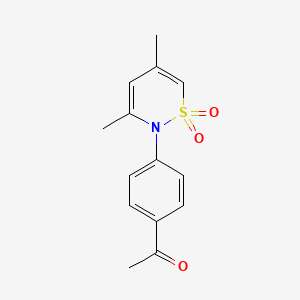
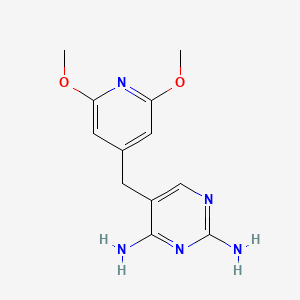
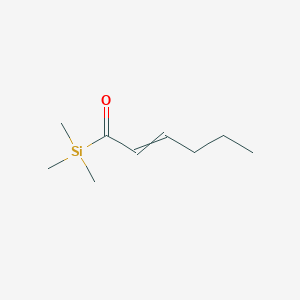
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
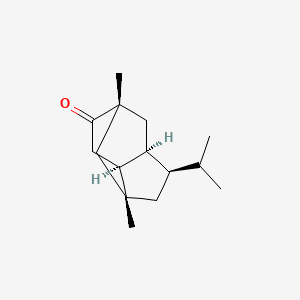
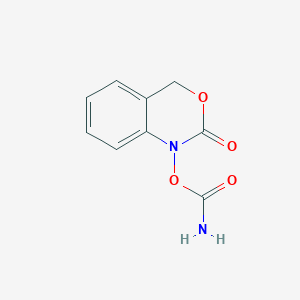
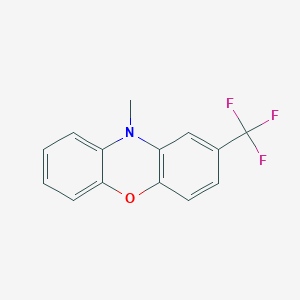
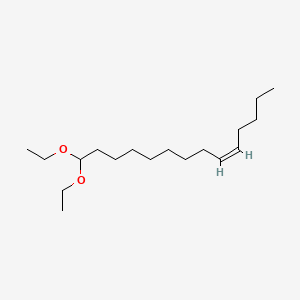
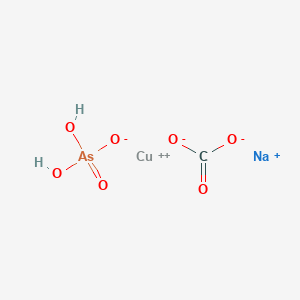
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
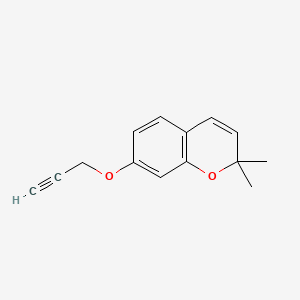
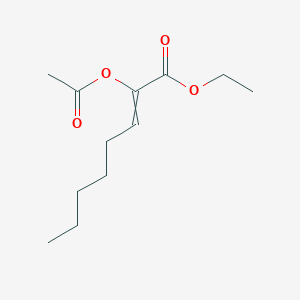
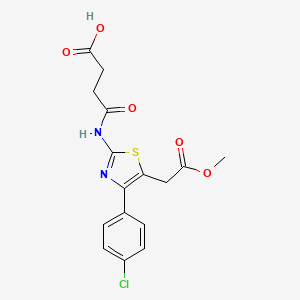
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
